Exclusive Access to 5‑exo‑trig Carbolithiation: N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine vs. N‑(2‑Bromoallyl)ethylamine
The target compound is the minimal structural unit that supports a synthetically productive 5‑exo‑trig intramolecular carbolithiation. When N‑allyl‑N‑(2‑bromoallyl)amine is subjected to bromine–lithium exchange with 2 equivalents of t‑BuLi at –78 °C in diethyl ether, followed by addition of TMEDA (2.2 equiv) and warming to 0 °C, the resulting vinyllithium undergoes cyclization to afford a 3‑lithiomethyl‑4‑methylenepyrrolidine intermediate [1]. This intermediate can be trapped with electrophiles to yield 3‑substituted‑4‑methylenepyrrolidines in good isolated yields (typically 60–80% for the general method) [1]. In contrast, N‑(2‑bromoallyl)ethylamine—where the N‑allyl group is replaced by an N‑ethyl group—cannot undergo this cyclization because the intramolecular trap (the pendant allyl double bond) is absent; no pyrrolidine product is formed under identical conditions, with the organolithium instead undergoing intermolecular quenching or decomposition [1].
| Evidence Dimension | Ability to undergo productive 5‑exo‑trig intramolecular carbolithiation |
|---|---|
| Target Compound Data | Forms 3‑lithiomethyl‑4‑methylenepyrrolidine intermediate; trapped with electrophiles to give 3‑substituted‑4‑methylenepyrrolidines in good yields (general method: 60–80%) [1] |
| Comparator Or Baseline | N‑(2‑Bromoallyl)ethylamine: no pyrrolidine product; only intermolecular by‑products or decomposition [1] |
| Quantified Difference | Qualitative difference: productive cyclization vs. no cyclization. Yield advantage: approximately 60–80% product vs. 0% for the comparator. |
| Conditions | 2 equiv t‑BuLi, Et₂O, –78 °C; then TMEDA (2.2 equiv); warm to 0 °C; electrophile quench [1] |
Why This Matters
For laboratories synthesizing functionalized pyrrolidines—core scaffolds in medicinal chemistry and natural‑product synthesis—the target compound is the only commercially available building block that provides the requisite dual‑olefin architecture for this one‑step cyclization strategy; the ethyl analog simply cannot deliver the same product class.
- [1] Barluenga, J., et al. Intramolecular carbolithiation of N‑allyl‑N‑2‑lithioallylamines: effect of the allyl moiety. C. R. Chimie, 2004, 7, 855–864. DOI: 10.1016/j.crci.2004.07.007 View Source
